4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL BENZOATE typically involves the reaction of phenylsulfonyl hydrazine with a benzoate derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted phenyl and benzoate compounds .
Scientific Research Applications
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE: Similar structure with a bromine atom, used in similar research applications.
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: Contains a methyl group, also used in organic synthesis and biological studies.
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE: Features an ethoxy group, utilized in material science and chemical research.
Uniqueness
4-(2-(PHENYLSULFONYL)CARBOHYDRAZONOYL)PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16N2O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H16N2O4S/c23-20(17-7-3-1-4-8-17)26-18-13-11-16(12-14-18)15-21-22-27(24,25)19-9-5-2-6-10-19/h1-15,22H/b21-15+ |
InChI Key |
QCNLQCVLSQMWGS-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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